molecular formula C15H15N3O2 B11395485 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11395485
M. Wt: 269.30 g/mol
InChI Key: XSIRTEHBRWFZEF-RMKNXTFCSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the ethoxyphenyl and methylamino groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxybenzaldehyde, and methylamine. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds with similar functional groups, such as:

  • 2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
  • 2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
  • 2-(4-ETHOXYPHENYL)-5-AMINO-1,3-OXAZOLE

Uniqueness

What sets 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H15N3O2/c1-3-19-12-7-4-11(5-8-12)6-9-14-18-13(10-16)15(17-2)20-14/h4-9,17H,3H2,1-2H3/b9-6+

InChI Key

XSIRTEHBRWFZEF-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC)C#N

Origin of Product

United States

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